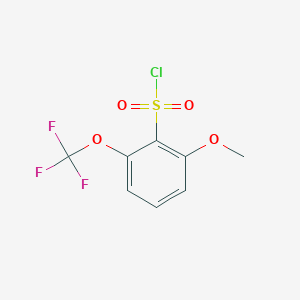

2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1261457-38-8 . It has a molecular weight of 290.65 . The IUPAC name for this compound is 2-methoxy-6-(trifluoromethoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClF3O4S/c1-15-5-3-2-4-6 (16-8 (10,11)12)7 (5)17 (9,13)14/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Synthesis of Sulfonates and Sulfonamides

- Sulfonate Ester Synthesis : 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols react with sulfonyl chlorides to produce methane-, trifluoromethane-, benzene, and toluenesulfonates. These sulfonates are significant in the synthesis of various organic compounds (Zyuzin, 2014).

- Biological Applications of Sulfonamides : The reaction of benzene sulfonyl chloride with O-anisidine leads to the formation of N-substituted sulfonamides, which are significant in biological screenings, particularly in enzyme inhibition studies (Rehman et al., 2011).

Applications in Chromatography

- Fluorescence Derivatization for Alcohols : 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride is a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, highlighting the importance of similar compounds in analytical chemistry (Yoshida et al., 1992).

Organic Chemistry Applications

- Synthesis of Methoxy and Methylsulfonyl Compounds : Research shows the development of various synthesis methods for methoxy and methylsulfonyl compounds, demonstrating the compound's role in advancing synthetic organic chemistry methodologies (Chu et al., 2009).

- Palladium-Catalyzed Sulfonylation : Palladium-catalyzed sulfonylation of 2-aryloxypyridines using sulfonyl chlorides shows the utility of similar compounds in complex organic reactions, contributing to the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O4S/c1-15-5-3-2-4-6(16-8(10,11)12)7(5)17(9,13)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMHWORXTHEGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)